molecular formula C23H22FN3O6 B5280642 (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B5280642
M. Wt: 455.4 g/mol
InChI Key: MBBBKEDCRNFLEG-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with a 4-fluorophenyl group, a morpholin-4-ylethyl group, and a 4-nitrophenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-nitrobenzaldehyde, and morpholine. The key steps in the synthesis may include:

    Condensation Reactions: The aldehyde groups of 4-fluorobenzaldehyde and 4-nitrobenzaldehyde react with the amine group of morpholine to form intermediate imines.

    Cyclization: The imines undergo cyclization to form the pyrrolidine-2,3-dione core.

    Functional Group Modifications: Further modifications, such as hydroxylation and substitution reactions, introduce the hydroxymethylidene and morpholin-4-ylethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the nitro group may participate in redox reactions, while the morpholin-4-ylethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl derivatives: Compounds with a 4-fluorophenyl group, such as 4-fluorophenylalanine, exhibit similar reactivity and biological activity.

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid share the morpholine moiety and have comparable chemical properties.

    Nitrophenyl derivatives: Compounds such as 4-nitrophenol possess the nitrophenyl group and undergo similar chemical reactions.

Uniqueness

The uniqueness of (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (hydroxymethylidene and morpholine) groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O6/c24-17-5-1-16(2-6-17)21(28)19-20(15-3-7-18(8-4-15)27(31)32)26(23(30)22(19)29)10-9-25-11-13-33-14-12-25/h1-8,20,28H,9-14H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBKEDCRNFLEG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.